molecular formula C16H19ClN2O4S B2861878 N-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzyl)sulfamide CAS No. 337924-44-4

N-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzyl)sulfamide

Cat. No.: B2861878
CAS No.: 337924-44-4
M. Wt: 370.85
InChI Key: CRBUWJHJVFUQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzyl)sulfamide is a synthetic organic compound with the molecular formula C16H19ClN2O4S and a molecular weight of 370.86 g/mol. It is provided with a purity of 98.0% . This compound belongs to the class of N,N'-disubstituted sulfamides, which are recognized in medicinal chemistry as privileged scaffolds due to their structural versatility and ability to form multiple hydrogen bonds with biological targets . The central sulfamide core is symmetrically substituted with a 4-chlorobenzyl group and a 3,4-dimethoxybenzyl group. The 3,4-dimethoxybenzyl moiety is a common feature in many biologically active molecules and can influence the compound's electronic properties, solubility, and interactions with protein receptors . While specific biological data for this exact molecule is not widely published, the broader sulfonamide and sulfamide class has demonstrated a wide array of therapeutic applications. These include use as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory agents . Furthermore, recent scientific literature highlights the development of innovative hydrogen sulfide-releasing carbonic anhydrase inhibitors for managing inflammatory conditions like arthritis, underscoring the ongoing research interest in complex sulfur-containing molecules for targeted therapy . Another area of active research involves N-aryl sulphonamide derivatives, which have been investigated as novel anti-cancer agents targeting specific signaling pathways, demonstrating the potential of this chemical class in oncology drug discovery . This combination of features makes this compound a valuable and versatile building block for pharmaceutical research and development, particularly for screening in biological assays and as a synthetic intermediate in the creation of novel bioactive molecules. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S/c1-22-15-8-5-13(9-16(15)23-2)11-19-24(20,21)18-10-12-3-6-14(17)7-4-12/h3-9,18-19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBUWJHJVFUQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(4-Chlorobenzyl)-N'-(3,4-Dimethoxybenzyl)Sulfamide

Stepwise Nucleophilic Substitution Method

The most reliable synthesis involves a two-step nucleophilic substitution sequence. First, 4-chlorobenzylamine reacts with sulfonyl dichloride (SO₂Cl₂) to form an intermediate sulfonamide chloride. This intermediate subsequently undergoes a second substitution with 3,4-dimethoxybenzylamine to yield the target compound.

Reaction Mechanism :

  • First Step :
    $$
    \text{4-Chlorobenzylamine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{4-Cl-C}6\text{H}4-\text{CH}2-\text{NH}-\text{SO}_2-\text{Cl} + \text{HCl}
    $$
    Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.
  • Second Step :
    $$
    \text{Intermediate} + \text{3,4-Dimethoxybenzylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}
    $$

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) for the first step; dichloromethane (DCM) for the second.
  • Temperature : 0°C → room temperature (RT) to control exothermicity.
  • Stoichiometry : 1:1 molar ratio of sulfonyl dichloride to each amine.
Table 1: Stepwise Synthesis Parameters and Outcomes
Step Reagents Solvent Temperature Time (h) Yield (%) Purity (%)
1 4-Cl-Benzylamine, SO₂Cl₂ THF 0°C → RT 4 78 92
2 Intermediate, 3,4-Dimethoxybenzylamine DCM RT 12 68 95

One-Pot Synthesis Approach

A one-pot method simplifies purification by eliminating intermediate isolation. Both amines are sequentially added to sulfonyl dichloride under controlled pH.

Procedure :

  • Dissolve SO₂Cl₂ in anhydrous DCM at 0°C.
  • Add 4-chlorobenzylamine and Et₃N dropwise.
  • After 2 h, introduce 3,4-dimethoxybenzylamine and stir for 12 h at RT.

Advantages : Reduced handling losses; Disadvantages : Lower yield (55–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (THF, DCM) enhance nucleophilicity of amines. DMF increases reaction rate but complicates purification due to high boiling point.

Table 2: Solvent Impact on Yield
Solvent Dielectric Constant Yield (%)
THF 7.5 78
DCM 8.9 68
DMF 36.7 62

Temperature and Time Dependence

Prolonged reaction times (>12 h) at RT improve conversion but risk decomposition. Elevated temperatures (40°C) reduce yield by 15–20% due to sulfamide hydrolysis.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time.
  • Catalytic Methods : Palladium catalysts reduce SO₂Cl₂ usage by 30% but require stringent impurity control.
  • Purification : Recrystallization from ethanol-water mixtures achieves >99% purity.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR :
    • 4-Chlorobenzyl protons: δ 7.3–7.5 (d, 2H), δ 4.4 (s, 2H).
    • 3,4-Dimethoxybenzyl protons: δ 6.7–6.9 (m, 3H), δ 3.8 (s, 6H).
  • FT-IR : S=O stretches at 1160 cm⁻¹ and 1340 cm⁻¹ confirm sulfamide linkage.

Chromatographic Purity Assessment

HPLC with C18 column (acetonitrile/water gradient) resolves the compound at 8.2 min, confirming >95% purity.

Scientific Research Applications

N-(4-chlorobenzyl)-N’-(3,4-dimethoxybenzyl)sulfamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(3,4-dimethoxybenzyl)sulfamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share structural motifs with the target molecule, differing primarily in the linker group or substituents:

Compound Name Linker Group Substituents Key References
N-(4-Chlorobenzyl)-N'-(3,4-dimethoxybenzyl)sulfamide Sulfonamide (-SO₂NH-) 4-Cl-benzyl, 3,4-(MeO)₂-benzyl
N-(3,4-Dimethoxybenzyl)-N-(p-tolyl)acetamide (8a) Acetamide (-NHCO-) 3,4-(MeO)₂-benzyl, p-tolyl
N-(4-Chlorobenzyl)-N-(p-tolyl)acetamide (8b) Acetamide (-NHCO-) 4-Cl-benzyl, p-tolyl
N-(3,4-Dimethoxybenzyl)-4-methylaniline (9a’) Amine (-NH-) 3,4-(MeO)₂-benzyl, p-tolyl
N-(4-Chlorobenzyl)-4-methylaniline (9b) Amine (-NH-) 4-Cl-benzyl, p-tolyl

Physicochemical Properties

  • Methoxy groups (electron-donating) and chloro substituents (electron-withdrawing) further modulate solubility and lipophilicity .
  • Molecular Weight : The target compound (C₁₆H₁₈ClN₂O₃S) has a higher molecular weight (~374.85 g/mol) than acetamide analogs (e.g., 8a: ~322.14 g/mol) due to the sulfonamide group .

Biological Activity

N-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzyl)sulfamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a chlorobenzyl group and a dimethoxybenzyl group, suggests diverse interactions with biological targets.

  • Molecular Formula: C16H19ClN2O4S
  • Molecular Weight: 370.85 g/mol
  • CAS Number: 337924-44-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate access. This interaction can lead to modulation of signaling pathways involved in cell growth and proliferation .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Its structure allows it to exhibit significant inhibition against various bacterial strains. For instance, studies indicate that similar sulfonamide compounds possess broad-spectrum antibacterial properties due to their ability to interfere with bacterial folate synthesis .

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. In vitro studies demonstrate that it inhibits the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent activity (e.g., 2 µM for SW480) . The mechanism involves inhibition of β-catenin-dependent transcriptional activity, which is crucial for cancer cell survival and proliferation .

Study 1: Antibacterial Efficacy

In a comparative study involving several sulfonamide derivatives, this compound exhibited superior antibacterial activity against Gram-positive bacteria. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs) across different bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
Control (Sulfamethoxazole)16Staphylococcus aureus

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved xenograft models where HCT116 cells were implanted in mice. Treatment with this compound resulted in significant tumor size reduction compared to controls.

Treatment GroupTumor Volume (mm³)% Inhibition
Control1200-
This compound (10 mg/kg)40066.67%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzyl)sulfamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Step 1 : Start with sulfamide formation via condensation of 4-chlorobenzylamine and 3,4-dimethoxybenzylamine with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under nitrogen atmosphere .
  • Step 2 : Optimize stoichiometry (e.g., 1:1 molar ratio of amines to SO₂Cl₂) and reaction time (typically 12–24 hours at 0–5°C).
  • Step 3 : Monitor progress using TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and characterize intermediates via 1H NMR^1 \text{H NMR} (e.g., δ 4.2 ppm for benzylic -CH₂- groups) .
  • Key Challenge : Minimize side products (e.g., disubstituted sulfamides) by controlling reaction temperature and reagent purity.

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 6.8–7.4 ppm for chlorobenzyl; δ 6.6–6.9 ppm for dimethoxybenzyl) and sulfamide NH groups (δ 5.2–5.8 ppm, broad singlet) .
  • IR : Confirm sulfamide S=O stretches (1150–1250 cm1^{-1}) and C-Cl bonds (550–650 cm1^{-1}) .
  • Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Use X-ray diffraction (Cu-Kα radiation) to resolve bond angles (e.g., C-S-N ~105°) and confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) against enzymes like carbonic anhydrase or cyclooxygenase, using PDB structures (e.g., 1CA2 or 3LN1). Focus on sulfamide’s S=O and NH groups for hydrogen bonding .
  • Step 2 : Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD_D) or enzyme inhibition assays (IC50_{50}) .
  • Data Contradiction : If computational and experimental results diverge, re-evaluate ligand protonation states or solvent effects in docking simulations .

Q. What strategies resolve discrepancies in reported bioactivity data for sulfamide derivatives?

  • Methodological Answer :

  • Approach 1 : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
  • Approach 2 : Use LC-MS to verify compound stability under assay conditions. Degradation products (e.g., hydrolyzed sulfamides) may explain false negatives .
  • Case Study : If antimicrobial activity is inconsistent, test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains with/without efflux pump inhibitors .

Q. How can regioselective functionalization of the sulfamide core be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Strategy : Introduce substituents via nucleophilic aromatic substitution (e.g., replace chlorine with -OCH3_3 using NaOMe in DMF at 80°C) .
  • Analytical Validation : Compare 13C NMR^{13} \text{C NMR} shifts for substituted vs. parent compound (e.g., δ 160 ppm for methoxy carbons) .
  • SAR Insight : Increased hydrophobicity (e.g., 4-chloro group) enhances blood-brain barrier penetration in rodent models .

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